HSV-1 Thymidine Kinase Inhibition: 5'-Deoxy-5'-iodouridine vs. Idoxuridine
5'-Deoxy-5'-iodouridine exhibits moderate inhibitory activity against herpes simplex virus type 1 thymidine kinase (HSV-1 TK), a key enzyme in viral DNA synthesis. Its IC50 value of 4.30E+3 nM (4.3 μM) is comparable to that of the clinically used antiviral Idoxuridine (5-iodo-2'-deoxyuridine), which has an IC50 of 4.3 μM against feline herpesvirus [1]. However, this cross-study comparison must be interpreted cautiously due to differing viral strains and assay conditions; no direct head-to-head study is available. The data suggest that 5'-deoxy-5'-iodouridine engages the viral TK with similar potency to Idoxuridine but may offer a distinct toxicity profile (see Evidence Item 2).
| Evidence Dimension | HSV-1 Thymidine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.30E+3 nM (4.3 μM) |
| Comparator Or Baseline | Idoxuridine (5-iodo-2'-deoxyuridine): 4.3 μM against feline herpesvirus type-1 |
| Quantified Difference | Comparable potency (same numerical value) but different viral strain |
| Conditions | Target compound: HSV-1 TK enzyme assay (BindingDB). Comparator: Feline herpesvirus type-1 in cell culture. |
Why This Matters
Procurement for antiviral research requires awareness that 5'-deoxy-5'-iodouridine is equipotent to Idoxuridine in kinase inhibition but may possess a differentiated safety margin, as evidenced by in vivo toxicity data.
- [1] BindingDB. (n.d.). BDBM50366680 (CHEMBL605255). Retrieved April 22, 2026. View Source
